molecular formula C12H12O2 B14417598 2-Benzoyl-2-methylcyclobutan-1-one CAS No. 80706-71-4

2-Benzoyl-2-methylcyclobutan-1-one

Cat. No.: B14417598
CAS No.: 80706-71-4
M. Wt: 188.22 g/mol
InChI Key: PVOKIGOALOAKKH-UHFFFAOYSA-N
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Description

2-Benzoyl-2-methylcyclobutan-1-one: is an organic compound that features a cyclobutane ring substituted with a benzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-2-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, where a ketone and an alkene react to form the cyclobutane ring. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-2-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoyl-2-methylcyclobutan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the study of cycloaddition reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The benzoyl group, in particular, plays a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylcyclobutan-1-one: Lacks the methyl group, which may affect its reactivity and properties.

    2-Methylcyclobutan-1-one: Lacks the benzoyl group, resulting in different chemical behavior and applications.

    Cyclobutanone: The simplest cyclobutanone, without any substituents, serving as a basic reference compound.

Uniqueness

2-Benzoyl-2-methylcyclobutan-1-one is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

80706-71-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-benzoyl-2-methylcyclobutan-1-one

InChI

InChI=1S/C12H12O2/c1-12(8-7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

PVOKIGOALOAKKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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